molecular formula C20H30N4O B11354026 N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}propanamide

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}propanamide

Cat. No.: B11354026
M. Wt: 342.5 g/mol
InChI Key: FRPNELDECWNIAG-UHFFFAOYSA-N
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Description

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound with a unique structure that combines a benzodiazole ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multiple steps. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the piperidine moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide group under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and piperidine-containing molecules. Examples include:

  • 2-Hydroxy-2-methylpropiophenone
  • Caffeine
  • Dichloroaniline

Uniqueness

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H30N4O

Molecular Weight

342.5 g/mol

IUPAC Name

N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C20H30N4O/c1-5-20(25)21-16-6-7-18-17(12-16)22-19(24(18)14(2)3)13-23-10-8-15(4)9-11-23/h6-7,12,14-15H,5,8-11,13H2,1-4H3,(H,21,25)

InChI Key

FRPNELDECWNIAG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCC(CC3)C)C(C)C

Origin of Product

United States

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